4-bromo-N-(3-bromophenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(3-bromophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H9Br2NO2S and its molecular weight is 391.08. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Photosensitizers
4-bromo-N-(3-bromophenyl)benzenesulfonamide derivatives have been utilized in the synthesis of zinc phthalocyanine complexes. These complexes exhibit potential as photosensitizers in photodynamic therapy, particularly for cancer treatment. The photophysical and photochemical properties of these compounds, such as high singlet oxygen quantum yield and appropriate photodegradation, make them suitable for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). Further research has explored their photophysicochemical properties, emphasizing their suitability for photocatalytic applications as well (Öncül, Öztürk, & Pişkin, 2021).
Catalytic Activity in Asymmetric Alkylation
The compound has been utilized in the synthesis of cinchonidinium salts. These salts, when derived from this compound, exhibit highly enantioselective catalytic activity in asymmetric benzylation reactions. This highlights its potential application in the field of organic synthesis, especially in producing enantiomerically pure compounds (Itsuno, Yamamoto, & Takata, 2014).
Biological Evaluation and Drug Development
Various derivatives of this compound have been synthesized and evaluated for their biological activities. These studies include assessments of their potential as anti-inflammatory, antimicrobial, antioxidant, anticancer, and anti-HCV agents. For instance, some compounds have shown promise in anti-inflammatory and analgesic activities and could be developed into therapeutic agents (Küçükgüzel et al., 2013).
Sulfonamide-derived Ligands and Metal Complexes
Sulfonamide-derived new ligands, including those with this compound structures, have been synthesized and characterized. Their transition metal complexes were investigated for potential antibacterial and antifungal activities. These studies revealed moderate to significant biological activity, highlighting their potential in medicinal chemistry applications (Chohan & Shad, 2011).
Mechanism of Action
Target of Action
They have been used as antibacterial drugs for decades and have unique antitumor, antidiabetic, antiviral, and anti-cancer physiological activities .
Mode of Action
The molecule’s electrostatic potential and frontier molecular orbital were investigated using density functional theory (dft), which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .
Biochemical Pathways
Sulfonamides, in general, are known to interfere with bacterial folic acid synthesis, which is crucial for the synthesis of nucleic acids and the metabolism of amino acids .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion .
Result of Action
Sulfonamides, in general, are known to inhibit bacterial growth by interfering with folic acid synthesis .
Properties
IUPAC Name |
4-bromo-N-(3-bromophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCLEMBBYDDEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.